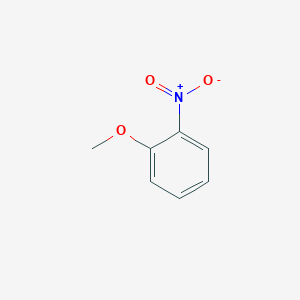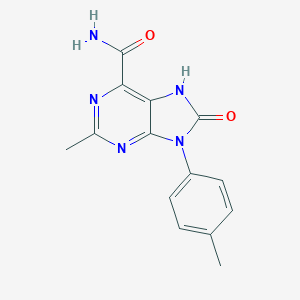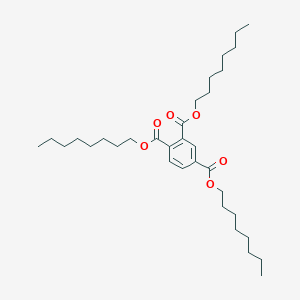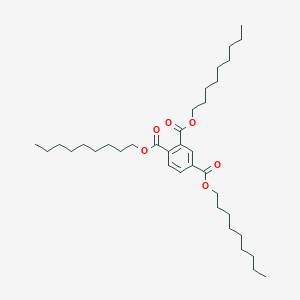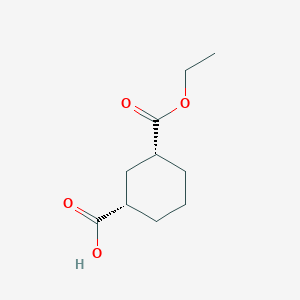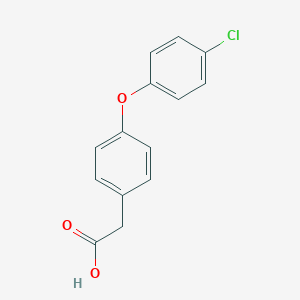
2-(4-(4-Chlorophenoxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated phenoxyacetic acids, like 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, involves reactions under specific conditions that may yield a variety of products. The reaction of chloral with substituted anilines, for example, can result in the formation of 2,2,2-trichloroethylidene anilines, which, upon treatment with thioglycolic acid, produce substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthesis pathway highlights the complexity and the potential for generating diverse intermediates and final products based on the reactants and conditions employed (Issac & Tierney, 1996).
Wissenschaftliche Forschungsanwendungen
Dual Enzyme Inhibition
2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) has been identified as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound demonstrates a range of pharmacological activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects in animal models, without causing gastrointestinal damage (Laufer et al., 1994).
Herbicidal Formulation Analysis
An improved method for determining 2,4 D acid (2,4-dichlorophenoxy acetic acid) and M.C.P.A. (2-methyl-4-chlorophenoxy acetic acid) in herbicidal formulations has been developed. This revised method simplifies the process by eliminating the preliminary removal of free phenols and cresols, making it more efficient for analyzing herbicidal formulations containing total phenoxy acetic acids (Ketelaar & Gersmann, 2010).
Anti-inflammatory Activity
A series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides has been synthesized and evaluated for anti-inflammatory activity. Among them, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide exhibited significant anti-inflammatory effects in carrageenan-induced rat paw edema assays, showing higher efficacy than the reference drug diclofenac sodium (Nakhostin et al., 2016).
Environmental Degradation Studies
Studies on the optimization of photo-electro/persulfate/nZVI processes for the degradation of 2–4 Dichlorophenoxyacetic acid have shown significant effectiveness in breaking down this herbicide in aqueous solutions. The research focuses on optimizing various parameters to maximize the degradation and mineralization of the herbicide, contributing to environmental protection efforts (Mehralipour & Kermani, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCXPKPSPHSAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578356 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
148401-42-7 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

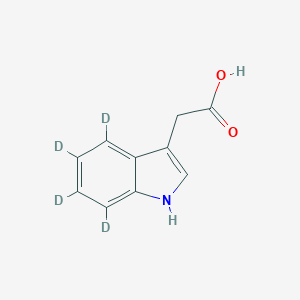
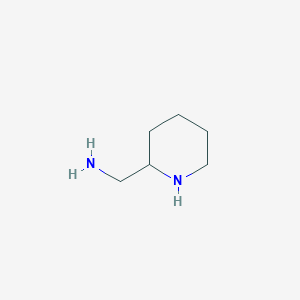
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)
![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)
![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)
![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)
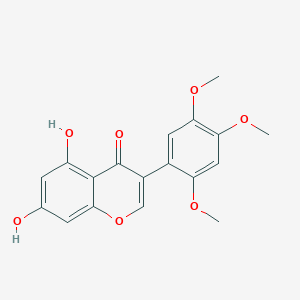
![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)
